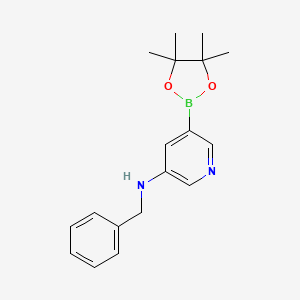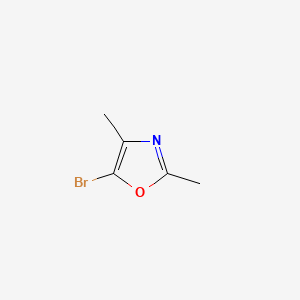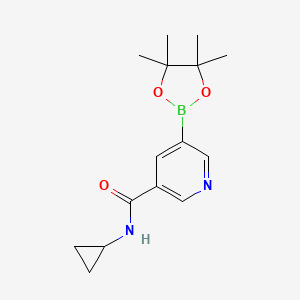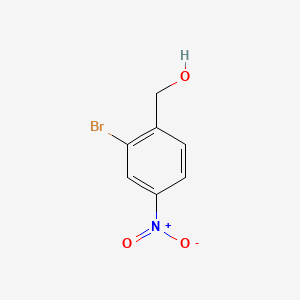![molecular formula C7H4BrClN2 B599144 6-Brom-7-chlorimidazo[1,2-a]pyridin CAS No. 1303890-45-0](/img/structure/B599144.png)
6-Brom-7-chlorimidazo[1,2-a]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-7-chloroimidazo[1,2-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemische Analyse
Biochemical Properties
6-Bromo-7-chloroimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in metabolic pathways.
Cellular Effects
The effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-7-chloroimidazo[1,2-a]pyridine can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-7-chloroimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-7-chloroimidazo[1,2-a]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
6-Bromo-7-chloroimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can influence the activity of cofactors involved in metabolic reactions, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-7-chloroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell . The localization and accumulation of 6-Bromo-7-chloroimidazo[1,2-a]pyridine within specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of 6-Bromo-7-chloroimidazo[1,2-a]pyridine is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloroimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with appropriate brominating and chlorinating agents. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a catalyst under controlled conditions . The reaction proceeds through electrophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 6-Bromo-7-chloroimidazo[1,2-a]pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-7-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Radical Reactions: It can participate in radical reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, dehalogenated derivatives, and various functionalized compounds depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromo-7-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
6-bromo-7-chloroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJQCCWMBQXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)






